molecular formula C11H14ClNO3 B13548498 Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate

Cat. No.: B13548498
M. Wt: 243.68 g/mol
InChI Key: RJHJEVXETCNJBE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate is a substituted phenylalanine derivative characterized by a phenyl ring with 4-chloro and 2-methoxy substituents, an amino group at the α-carbon, and a methyl ester at the carboxylate position. Its molecular formula is C₁₁H₁₄ClNO₃, with a molecular weight of approximately 243.45 g/mol (calculated based on substituent contributions). The compound’s structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, creating a unique electronic environment that influences its physicochemical properties and reactivity .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14ClNO3/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9H,5,13H2,1-2H3

InChI Key

RJHJEVXETCNJBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate typically involves the esterification of 4-chloro-2-methoxyphenylalanine. One common method is to react 4-chloro-2-methoxyphenylalanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The 2-methoxy group in the main compound donates electrons via resonance, while the 4-chloro group withdraws electrons inductively. This combination may reduce overall ring reactivity compared to analogues with stronger electron-withdrawing groups (e.g., NO₂ in ).
  • Hydrogen Bonding :

    • The hydroxyl group in allows for hydrogen bond donation, enhancing solubility in aqueous media compared to the methoxy analogue. Methoxy groups act only as hydrogen bond acceptors .
  • Steric and Stereochemical Considerations: The β-amino substitution in alters the spatial arrangement, which could influence crystal packing (as per Etter’s graph set analysis ) or receptor binding in bioactive contexts.

Biological Activity

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include an amino group and a chloro-methoxy substituted phenyl ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

PropertyValue
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H14ClNO3/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9H,5,13H2,1-2H3
InChI KeyRJHJEVXETCNJBE-UHFFFAOYSA-N
Canonical SMILESCOC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzymatic activity, potentially acting as either an inhibitor or activator depending on the target involved. For instance, it may influence metabolic pathways by binding to active sites on enzymes, thereby altering their function.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antioxidant properties. For example, some synthesized compounds demonstrated antioxidant activity exceeding that of ascorbic acid in DPPH radical scavenging assays . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have assessed the anticancer potential of related compounds through various assays:

  • Cell Lines Tested : Compounds were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • Findings : The compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action that could be exploited for targeted cancer therapies .

Enzyme Interaction Studies

This compound has been investigated for its role in enzyme-substrate interactions. It is suggested that the methoxy and amino groups enhance binding affinity to various enzymatic targets, which could lead to the development of novel therapeutic agents aimed at specific diseases .

Case Studies

  • Anticancer Screening : In a study examining a series of derivatives, it was found that certain modifications increased the antiproliferative activity against HCT-116 cells significantly compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Another investigation into structure-activity relationships revealed that specific substitutions on the phenyl ring improved biological efficacy against cancer cell lines, demonstrating the importance of molecular design in drug development .

Q & A

Basic: What are the established synthetic routes for Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate, and what key parameters influence yield and purity?

Answer:
The synthesis typically involves esterification of the corresponding amino acid precursor. A common route includes:

Protection of the amino group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions.

Esterification of the carboxylic acid with methanol under acidic (e.g., HCl) or catalytic (e.g., H₂SO₄) conditions .

Deprotection using trifluoroacetic acid (TFA) or piperidine to regenerate the free amine.

Critical Parameters:

  • Reaction Temperature: Excessive heat during esterification can lead to racemization or degradation.
  • Catalyst Choice: Acidic conditions (e.g., HCl) may form hydrochloride salts, requiring neutralization for free base isolation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .

Basic: How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR confirms the presence of aromatic protons (δ 6.8–7.4 ppm for 4-chloro-2-methoxyphenyl), methoxy groups (δ ~3.8 ppm), and the ester methyl group (δ ~3.6 ppm).
    • ¹³C NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons (e.g., Cl-substituted aromatic carbons) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Retention time (~8–10 min) and peak symmetry indicate purity .
  • Mass Spectrometry (MS):
    • ESI-MS (positive mode) shows [M+H]⁺ at m/z 272.7 (calculated for C₁₁H₁₃ClNO₃) .

Advanced: What strategies are effective for resolving enantiomers of this compound, given its chiral center?

Answer:

  • Chiral Chromatography:
    • Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol (90:10) to separate enantiomers. Resolution (Rs >1.5) is achieved by optimizing flow rate and column temperature .
  • Diastereomeric Salt Formation:
    • React the racemic mixture with chiral acids (e.g., L-tartaric acid) in ethanol. Differential crystallization isolates enantiomers .
  • Enzymatic Resolution:
    • Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of the ester under mild conditions (pH 7.0, 25°C) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?

Answer:

  • pH Stability:
    • Acidic (pH <3): Hydrolysis of the ester group yields 2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid.
    • Basic (pH >9): Degradation via nucleophilic attack on the ester, forming methanol and the carboxylate salt .
  • Thermal Stability:
    • Decomposition occurs at >150°C (melting point: 186–189°C ). LC-MS detects chloro-substituted byproducts (e.g., 4-chloro-2-methoxybenzaldehyde) under prolonged heating .

Advanced: What computational methods are used to model its interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina):
    • Predict binding affinity to enzymes (e.g., proteases) by simulating interactions between the chloro-methoxy aromatic moiety and hydrophobic pockets .
  • Quantum Mechanics/Molecular Mechanics (QM/MM):
    • Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in catalytic environments .
  • Molecular Dynamics (GROMACS):
    • Simulate solvation effects (water/ethanol) to study conformational stability over 100-ns trajectories .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Answer:

  • Assay Reproducibility:
    • Validate cell-based assays (e.g., IC₅₀ in kinase inhibition) using standardized protocols (e.g., ATP concentration, incubation time) .
  • Impurity Analysis:
    • Trace impurities (e.g., residual HCl from synthesis) may skew results. Use ion chromatography to quantify chloride content .
  • Meta-Analysis:
    • Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers caused by solvent polarity or temperature variations .

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